molecular formula C11H15N3S2 B2765267 4-ethyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 438230-64-9

4-ethyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2765267
CAS No.: 438230-64-9
M. Wt: 253.38
InChI Key: NZPARKRYTNNNCS-UHFFFAOYSA-N
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Description

4-ethyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a thiophene ring and a triazole ring

Scientific Research Applications

4-ethyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-propylthiophene-3-carboxylic acid hydrazide with ethyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified triazole or thiophene derivatives.

    Substitution: Halogenated or aminated thiophene derivatives.

Mechanism of Action

The mechanism of action of 4-ethyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 5-propylthiophene and 2-ethylthiophene.

    Triazole derivatives: Compounds such as 4-ethyl-1,2,4-triazole and 5-propyl-1,2,4-triazole.

Uniqueness

4-ethyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its thiophene and triazole rings, which confer specific chemical and biological properties

Properties

IUPAC Name

4-ethyl-3-(5-propylthiophen-3-yl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S2/c1-3-5-9-6-8(7-16-9)10-12-13-11(15)14(10)4-2/h6-7H,3-5H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPARKRYTNNNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C2=NNC(=S)N2CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333720
Record name 4-ethyl-3-(5-propylthiophen-3-yl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784337
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

438230-64-9
Record name 4-ethyl-3-(5-propylthiophen-3-yl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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